molecular formula C24H25N3O3S B2957176 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethylphenyl)acetamide CAS No. 899982-13-9

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2957176
CAS No.: 899982-13-9
M. Wt: 435.54
InChI Key: KDDTWBULKJFJAU-UHFFFAOYSA-N
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Description

This compound features a tricyclic core with a butyl-substituted diazatricyclo framework, an 8-oxa ring, and a sulfanyl-acetamide side chain linked to a 2-ethylphenyl group. The butyl chain and sulfanyl moiety may influence solubility, metabolic stability, and binding affinity.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-3-5-14-27-23(29)22-21(17-11-7-9-13-19(17)30-22)26-24(27)31-15-20(28)25-18-12-8-6-10-16(18)4-2/h6-13H,3-5,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDTWBULKJFJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethylphenyl)acetamide involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Alkyl Chain Effects

describes a series of compounds (5a–5d ) with a shared sulfamoylphenyl-tetrahydrofuran scaffold but varying alkyl chains (butyl to heptyl). Key comparative data are summarized below:

Compound Alkyl Chain Yield (%) Melting Point (°C) [α]D (c, solvent) Molecular Weight
5a Butyl 51.0 180–182 +4.5° (0.10, MeOH) 327.4
5b Pentyl 45.4 174–176 +5.7° (0.08, MeOH) 341.4
5c Hexyl 48.3 142–143 +6.4° (0.10, MeOH) 355.4
5d Heptyl 45.4 143–144 +4.7° (0.10, MeOH) 369.4

Key Observations :

  • Melting Points : Decrease with longer alkyl chains (e.g., 5a vs. 5c ), likely due to reduced crystallinity and increased hydrophobic interactions .
  • Optical Rotation : Varies modestly, suggesting stereochemical sensitivity to chain length.
  • Synthetic Yields : Highest for hexyl derivative (5c ), possibly due to optimal solubility/reactivity balance during synthesis .

The target compound’s butyl group aligns with 5a, implying similar trends in hydrophobicity and conformational flexibility.

2D vs. 3D Similarity Analysis

PubChem Similarity Metrics

PubChem employs two neighbor classifications:

  • Similar Compounds (2D) : Based on structural connectivity (Tanimoto coefficient ≥0.9).
  • Similar Conformers (3D) : Combines shape similarity (ST ≥0.8) and feature similarity (CT ≥0.5) .

For the target compound, 2D similarity would prioritize analogs with shared scaffolds (e.g., tricyclic cores), while 3D similarity identifies molecules with complementary shape and binding features, even if structurally distinct. For example, highlights indomethacin and sulindac, which exhibit high 3D similarity (ST=0.92, CT=0.52) despite low 2D Tanimoto scores (0.39) .

Neighbor Preference Index (NPI)

NPI quantifies whether a compound’s analogs are better identified via 2D or 3D methods (range: −1 to +1). A positive NPI indicates 2D preference, while negative values favor 3D. The target compound’s tricyclic core and bulky substituents may yield a mixed NPI, depending on the application context .

Similarity Coefficients and Chemoinformatics

highlights the Tanimoto coefficient’s dominance in 2D comparisons but notes alternatives like Tversky or Dice coefficients for specialized cases . For the target compound, 3D similarity metrics (ST, CT) are critical for virtual screening, as shape complementarity often correlates with biological activity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : Start with precursor molecules like thiol-containing tricyclic intermediates and 2-ethylphenyl acetamide derivatives. Use nucleophilic substitution (SN_N2) or coupling reactions (e.g., Mitsunobu, thiol-ene) to attach the sulfanyl group to the tricyclic core .
  • Optimization Strategies :
    • Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading).
    • Use quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and identify rate-limiting steps .
    • Implement high-throughput screening to test reaction feasibility under varying conditions .

Q. Table 1: Example Reaction Optimization Parameters

VariableRange TestedOptimal Value
Temperature50–120°C80°C
SolventDMF, THF, DMSODMSO
CatalystPd(OAc)2_2, CuICuI

Q. How should researchers approach structural elucidation and spectroscopic characterization?

Methodological Answer:

  • Multi-Technique Approach :
    • NMR : Assign peaks using 1^1H-1^1H COSY and HSQC for connectivity; 13^13C DEPT for quaternary carbons.
    • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
    • X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and hydrogen-bonding networks .
  • Data Cross-Validation : Compare experimental IR/Raman spectra with computational vibrational frequency simulations (e.g., using Gaussian software) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability under varying conditions?

Methodological Answer:

  • Reactivity Prediction :
    • Perform DFT calculations to map potential energy surfaces for bond cleavage or nucleophilic attack sites .
    • Simulate solvent effects using implicit/explicit solvation models (e.g., PCM in Gaussian or COSMO-RS) .
  • Stability Analysis :
    • Conduct accelerated degradation studies (e.g., thermal stress at 40–80°C) paired with molecular dynamics (MD) simulations to assess shelf-life .

Q. What strategies resolve contradictions between experimental data and computational predictions?

Methodological Answer:

  • Iterative Feedback Loops :
    • Refine computational models using experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
    • Employ Bayesian statistics to quantify uncertainties in DFT-predicted activation energies .
  • Case Study : If MD simulations suggest thermal instability at 60°C but experimental TGA shows stability up to 150°C, re-examine force field parameters or validate with ab initio MD .

Q. Table 2: Key CRDC Subclasses for Advanced Research

CRDC CodeResearch FocusRelevance to Study
RDF2050112Reaction fundamentals and reactor designOptimizing synthetic pathways
RDF2050108Process control and simulationIntegrating AI for reaction automation

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Risk Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis to avoid inhalation/skin contact (refer to SDS guidelines for analogous acetamides) .
    • Implement waste segregation protocols for sulfur-containing byproducts .
  • Emergency Preparedness : Train researchers on first-aid measures (e.g., eye rinsing stations, emergency showers) and maintain SDS accessibility .

Methodological Frameworks

  • Training : Enroll in courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design to master advanced techniques .
  • Software Tools :
    • COMSOL Multiphysics : Simulate mass transfer in reactors .
    • Gaussian 16 : Optimize transition states and compute spectroscopic properties .

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